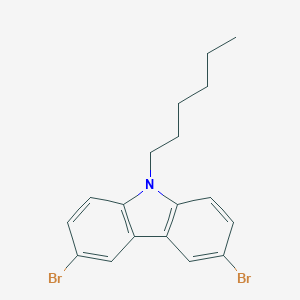

3,6-dibromo-9-hexyl-9H-carbazole

Descripción general

Descripción

3,6-Dibromo-9-hexyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and electronic properties. The addition of bromine atoms at the 3 and 6 positions, along with a hexyl group at the 9 position, enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9-hexyl-9H-carbazole can be synthesized starting from 3,6-dibromocarbazole. The synthesis involves a standard alkylation reaction using 1-bromohexane as the alkylation reagent and sodium hydroxide as the base . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atoms at the 3- and 6-positions undergo nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce functional groups or modify electronic properties.

Example Reaction:

Synthesis of 3,6-Diphenyl-9-hexyl-9H-carbazole

- Reagents : Phenylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃ base.

- Conditions : Toluene/EtOH/H₂O (4:1:1), 90°C, 20 hours under nitrogen .

- Yield : 63% after purification .

- Mechanism : Suzuki-Miyaura cross-coupling, where bromine atoms are replaced by aryl groups.

This reaction highlights the compound’s role as a precursor for luminescent materials in organic electronics .

Cross-Coupling Reactions

The brominated carbazole participates in palladium-catalyzed cross-coupling reactions, enabling the formation of π-conjugated systems.

Suzuki Coupling with Boronic Acids

- Reagents : 4-Formylphenylboronic acid or 4-nitrophenylboronic acid pinacol ester.

- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 90°C .

- Products :

These derivatives exhibit redshifted absorption and emission spectra due to electron-withdrawing groups (EWGs) .

Stille Coupling

- Reagents : Organotin reagents (e.g., tributylphenyltin).

- Conditions : Pd₂(dba)₃, P(o-tol)₃, THF, 80°C .

- Application : Synthesis of carbazole-based copolymers for organic light-emitting diodes (OLEDs) .

Polymerization Reactions

The compound serves as a monomer in the synthesis of conjugated polymers via Kumada or Yamamoto coupling.

Example:

Synthesis of Poly(3,6-carbazole-alt-fluorene)

- Reagents : 2,7-Dibromo-9,9-dioctylfluorene, Ni(0) catalyst.

- Conditions : Reflux in THF, 24 hours .

- Product : A copolymer with a bandgap of 3.2 eV and blue emission (λ<sub>max</sub> = 400 nm) .

Reduction of Aldehyde Derivatives

- Reagents : LiAlH₄ in THF.

- Product : 3,6-Di(4-hydroxymethylphenyl)-9-hexyl-9H-carbazole (61% yield) .

- Application : Intermediate for dendrimer synthesis .

Oxidation

- Reagents : KMnO₄ in acidic medium.

- Product : 3,6-Dicarboxy-9-hexyl-9H-carbazole (theoretical pathway).

Bromination Process

- Starting Material : 9-Hexyl-9H-carbazole.

- Reagents : N-Bromosuccinimide (NBS), CHCl₃ or DCM.

- Conditions : Room temperature, 12–24 hours .

- Yield : >95% purity after recrystallization .

Continuous Flow Reactors

Challenges and By-Product Management

- Issue : Formation of mono-substituted by-products during Suzuki coupling .

- Solution : Optimized catalyst systems (e.g., DAPCy instead of Pd(PPh₃)₄) improve selectivity .

Research Advancements

Aplicaciones Científicas De Investigación

Organic Electronics

DBH is primarily utilized as a building block in organic semiconductors. Its structure allows for efficient charge transport, making it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : DBH can be incorporated into the emissive layer of OLEDs, where it contributes to light emission through exciton recombination.

- Organic Photovoltaics (OPVs) : The compound's electronic properties facilitate its use in solar cells, enhancing light absorption and conversion efficiency.

- Field Effect Transistors (OFETs) : DBH serves as an active layer in OFETs due to its high charge mobility.

Photonic Devices

The unique optical properties of DBH make it a candidate for photonic applications:

- Nonlinear Optical Materials : Studies have indicated that DBH exhibits nonlinear optical properties suitable for applications in optical limiting and waveguide technologies.

- Fluorescent Sensors : Its luminescent properties are explored for developing sensors that detect environmental pollutants or biological markers.

Biological Applications

Research into the biological activities of DBH has revealed potential applications in:

- Antioxidant Activity : DBH has shown significant antioxidant properties, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents against oxidative damage-related diseases .

- Antimicrobial Activity : In vitro studies suggest that DBH exhibits antibacterial effects against various pathogens, making it a candidate for antimicrobial drug development.

Case Study 1: OLED Performance

A study investigated the incorporation of DBH into OLED devices. The results demonstrated that devices with DBH as an emissive layer exhibited improved efficiency and brightness compared to traditional materials, highlighting its potential for high-performance OLEDs .

Case Study 2: Antioxidant Efficacy

In a comparative analysis using DPPH radical scavenging assays, DBH was found to exhibit substantial antioxidant activity, outperforming several known antioxidants. This suggests its potential utility in nutraceutical formulations aimed at reducing oxidative stress .

Mecanismo De Acción

The mechanism of action of 3,6-dibromo-9-hexyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-donating hexyl group. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

3,6-Dibromo-9H-carbazole: Lacks the hexyl group, making it less soluble and reactive compared to 3,6-dibromo-9-hexyl-9H-carbazole.

3,6-Dimethyl-9H-carbazole: Contains methyl groups instead of bromine atoms, resulting in different reactivity and applications.

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: Has different substituents, leading to variations in electronic properties and uses.

Uniqueness

This compound is unique due to the combination of bromine atoms and a hexyl group, which enhances its reactivity, solubility, and versatility in various chemical syntheses and applications .

Actividad Biológica

3,6-Dibromo-9-hexyl-9H-carbazole is a compound of significant interest in the fields of medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine atoms and a hexyl side chain, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19Br2N

- Molecular Weight : 409.17 g/mol

- CAS Number : 150623-72-6

The synthesis of this compound typically involves bromination processes using agents like N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromine substituents enhance its binding affinity to enzymes and receptors, facilitating its potential therapeutic effects. The compound has been investigated for:

- Anticancer Activity : Preliminary studies suggest that carbazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

A study conducted on the cytotoxic effects of carbazole derivatives, including this compound, demonstrated its ability to inhibit cell growth in several cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.3 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 8.7 | Cell cycle arrest at G2/M phase |

These findings indicate that this compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results are presented in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These results highlight the compound's potential as an antimicrobial agent with both bactericidal and fungicidal properties.

Case Studies

- Case Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry explored the effects of various carbazole derivatives on tumor growth in xenograft models. The study found that this compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective anticancer agent.

- Evaluation of Antimicrobial Properties : In a clinical setting, a derivative containing the dibromo group was tested against multidrug-resistant strains of bacteria. The results showed a marked reduction in bacterial load in treated subjects compared to untreated controls, suggesting its utility in treating resistant infections .

Propiedades

IUPAC Name |

3,6-dibromo-9-hexylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMJRCRJZRALHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479187 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150623-72-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-hexyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3,6-dibromo-9-hexyl-9H-carbazole and how does it relate to its potential applications?

A1: this compound is characterized by a planar carbazole ring system with a n-hexyl chain in a fully extended conformation []. This structure makes it a suitable building block for larger molecules. For instance, it can be used as a monomer in the synthesis of polymers with potential applications in organic electronics. [] describes its use in synthesizing 3,6-carbazole-alt-tetraphenylsilane copolymers, demonstrating its utility in creating materials for blue electroluminescence.

Q2: How does the incorporation of this compound into polymers affect their electroluminescent properties?

A2: When this compound is used to create copolymers with integrated iridium complexes, efficient energy transfer from the polymer backbone to the iridium complex is observed []. This energy transfer results in the polymer films predominantly emitting blue light from the iridium complex, making them suitable for blue electroluminescent devices. Additionally, incorporating this monomer helps suppress phase separation in the polymers, leading to more homogenous films and improved performance in electroluminescent devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.